

Spectroscopic Profiling and Analytical Characterization of 4-(Pyridin-3-yl)morpholine

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Compound of Interest

Compound Name: 4-(Pyridin-3-yl)morpholine

CAS No.: 92670-29-6

Cat. No.: B1610340

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Executive Summary & The Causality of Analytical Workflows

As a Senior Application Scientist, I approach the structural elucidation of **4-(Pyridin-3-yl)morpholine** (also known as 3-morpholinopyridine, CAS: 92670-29-6) not merely as a data-collection exercise, but as a self-validating matrix of orthogonal techniques. This compound—a critical building block in the synthesis of kinase inhibitors and CNS-active agents—features an electron-deficient pyridine ring coupled with an electron-rich, conformationally flexible morpholine ring.

To achieve absolute structural certainty, we must understand the causality behind our experimental choices:

- Solvent Selection in NMR: We utilize Deuterated Chloroform (CDCl₃) over DMSO-d₆ or D₂O. Because **4-(pyridin-3-yl)morpholine** lacks exchangeable protons (no -OH or -NH

groups), we do not need to worry about deuterium exchange[1]. CDCl₃ provides excellent solubility and a distinct, non-interfering residual solvent peak at 7.26 ppm.

- Ionization Mode in Mass Spectrometry: Electrospray Ionization in positive mode (ESI+) is selected because the basic pyridine nitrogen (pK_a ~ 5.2) acts as a highly efficient proton acceptor. This guarantees a dominant [M+H]⁺ molecular ion, minimizing the need for harsh electron impact (EI) conditions that could prematurely shatter the morpholine ring[2].
- ATR-FTIR over KBr Pellets: The morpholine ether linkage is prone to hydrogen bonding with ambient moisture. Using Attenuated Total Reflectance (ATR) prevents the hygroscopic nature of KBr from introducing broad O-H stretching bands that would otherwise obscure the critical C-O-C stretching region at ~1120 cm⁻¹.

Quantitative Spectroscopic Data

The following tables synthesize the expected spectroscopic data based on the electronic environment and resonance effects of the morpholine-substituted pyridine system.

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 298 K)

The morpholine ring exhibits two distinct multiplets due to the electron-withdrawing nature of the oxygen atom, which deshields the adjacent CH₂ groups compared to the nitrogen-adjacent CH₂ groups[3]. The pyridine ring protons are assigned based on established coupling constants[4].

Position	¹ H Chemical Shift (δ, ppm)	Multiplicity & J (Hz)	¹³ C Chemical Shift (δ, ppm)	Mechanistic Assignment Logic
C2 (Py)	8.31	d, J = 2.8 (1H)	138.4	Deshielded by adjacent N and meta to morpholine
C3 (Py)	-	-	147.2	Quaternary carbon attached to morpholine N
C4 (Py)	7.18	ddd, J = 8.4, 2.8, 1.4 (1H)	122.1	Ortho to morpholine, shielded by resonance electron donation
C5 (Py)	7.14	dd, J = 8.4, 4.6 (1H)	123.5	Meta to morpholine, standard pyridine shift
C6 (Py)	8.13	dd, J = 4.6, 1.4 (1H)	141.2	Deshielded by adjacent Pyridine N
C2', C6' (Morph)	3.86	t, J = 4.8 (4H)	66.8	Heavily deshielded by adjacent Oxygen
C3', C5' (Morph)	3.18	t, J = 4.8 (4H)	48.5	Moderately deshielded by attached Nitrogen

Table 2: Key Infrared (ATR-FTIR) Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Diagnostic Significance
~3030	C-H stretch (aromatic)	Confirms presence of the unsaturated pyridine ring
2960, 2855	C-H stretch (aliphatic)	Confirms the saturated morpholine methylene groups
1580, 1485	C=C, C=N stretch	Pyridine ring skeletal vibrations
1250, 1120	C-O-C stretch (asym/sym)	Hallmark of the morpholine ether linkage[2]

Table 3: High-Resolution Mass Spectrometry (ESI+)

m/z	Ion Type	Relative Abundance	Fragment Origin
165.10	[M+H] ⁺	100% (Base Peak)	Protonated molecular ion[2]
121.08	[M+H-C ₂ H ₄ O] ⁺	~45%	Morpholine ring opening (loss of ethylene oxide)
107.06	[M+H-C ₃ H ₆ O] ⁺	~30%	Morpholine cleavage
79.04	[C ₅ H ₄ N] ⁺	~15%	Pyridinium cation

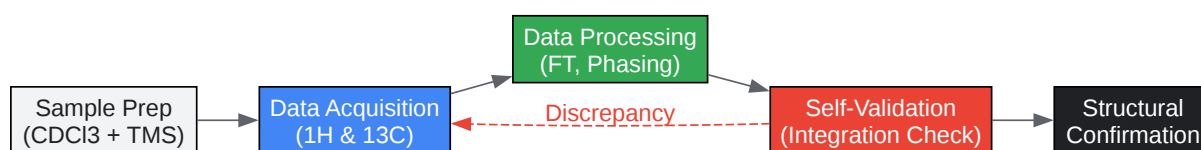
Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include internal feedback loops. Do not proceed to the next step if the validation criteria fail.

Protocol A: NMR Acquisition and Processing

- Sample Preparation: Dissolve 10 mg of **4-(pyridin-3-yl)morpholine** in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS)[1].
 - Causality: TMS acts as an internal standard to lock the 0 ppm baseline, ensuring chemical shift accuracy across different magnetic field strengths.

- Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube.
 - Causality: Removes paramagnetic dust particulates that cause magnetic field inhomogeneities and broaden spectral lines.
- Acquisition (^1H): Acquire data at 400 MHz using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.
 - Causality: A 2-second D1 ensures complete longitudinal relaxation (T_1) of the aliphatic morpholine protons, preventing integration errors.
- Self-Validation Check: Integrate the morpholine triplets at 3.86 ppm and 3.18 ppm. If the ratio is not exactly 1:1 (4H:4H), the sample is either impure or the D1 delay was insufficient. Do not proceed to ^{13}C acquisition until this is resolved.



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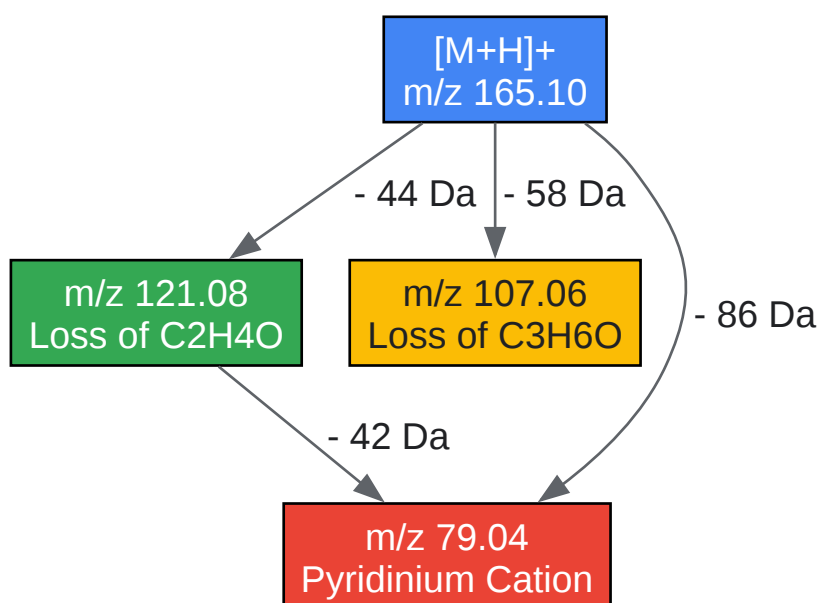
Figure 1: Self-validating NMR acquisition and processing workflow.

Protocol B: ATR-FTIR Spectroscopy

- Background Scan: Clean the diamond ATR crystal with isopropanol. Run a 16-scan background spectrum immediately before the sample.
 - Causality: Atmospheric CO₂ and H₂O fluctuate dynamically. A fresh background scan subtracts these artifacts, preventing them from masking the 1250 cm⁻¹ C-O-C stretch.
- Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.
- Acquisition: Record 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: ESI-MS Fragmentation Analysis

- Tuning: Infuse a 1 $\mu\text{g/mL}$ solution of the compound in 50:50 Methanol:Water (with 0.1% Formic Acid) into the mass spectrometer at 10 $\mu\text{L/min}$.
 - Causality: Formic acid lowers the pH, ensuring the pyridine nitrogen is fully protonated prior to entering the electrospray capillary, maximizing the $[\text{M}+\text{H}]^+$ yield[2].
- Collision-Induced Dissociation (CID): Isolate the m/z 165.10 precursor ion and apply a collision energy of 15-25 eV using Argon gas.
- Pathway Validation: Map the resulting fragments to the logical cleavage points of the morpholine ring.



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Figure 2: ESI-MS fragmentation pathway of **4-(Pyridin-3-yl)morpholine**.

References

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